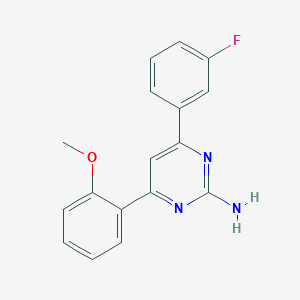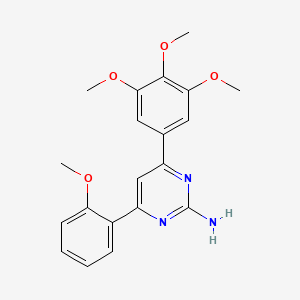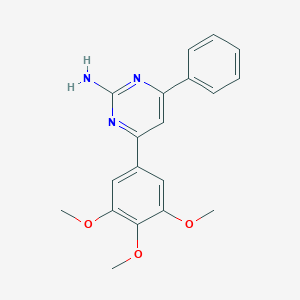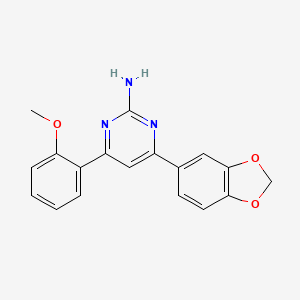
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-BMPP) is a novel small molecule that has recently been studied for its potential uses in scientific research. This compound has a wide range of applications, including cell signaling, gene regulation, and drug delivery. 4-BMPP has been found to be an effective inhibitor of a wide range of enzymes, and has been shown to possess anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is able to inhibit enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is thought to be able to modulate gene expression by binding to specific DNA sequences, thus preventing the transcription of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine are still being studied. However, it has been found to be an effective inhibitor of a wide range of enzymes, such as serine proteases, cysteine proteases, and tyrosine kinases. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
The main advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ability to effectively inhibit a wide range of enzymes, as well as its ability to modulate gene expression. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is not toxic to cells. However, there are some limitations to using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments, such as its relatively short half-life and its inability to penetrate cell membranes.
将来の方向性
There are many potential future directions for the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. For example, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new drugs or drug delivery systems. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new methods for gene regulation and to study the effects of enzyme inhibition on cell signaling pathways. It could also be used to study the effects of enzyme inhibition on disease states, such as cancer and inflammation. Finally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new methods for drug delivery, such as nanotechnology-based systems.
合成法
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively straightforward, and involves the reaction of 2-methoxy-1,3-benzodioxole with an amine containing pyrimidine. The reaction is typically performed in a two-step process, with the first step involving the formation of the 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine intermediate and the second step involving the addition of the pyrimidine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is typically performed at room temperature.
科学的研究の応用
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential uses in scientific research. It has been found to be an effective inhibitor of a wide range of enzymes, such as serine proteases, cysteine proteases, and tyrosine kinases. It has also been shown to possess anti-inflammatory and anti-tumor properties. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used as a tool for gene regulation, as it is able to modulate the expression of a wide range of genes. It has also been used in drug delivery, as it is able to effectively transport drugs across cell membranes.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-22-15-5-3-2-4-12(15)14-9-13(20-18(19)21-14)11-6-7-16-17(8-11)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVBFOCPOMSRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

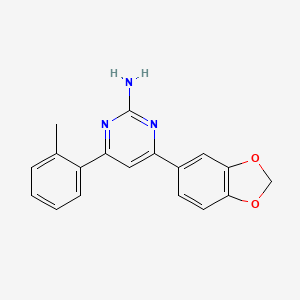
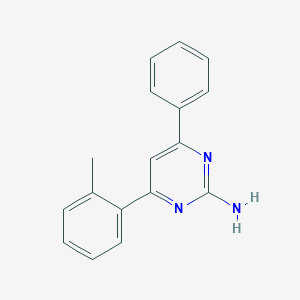
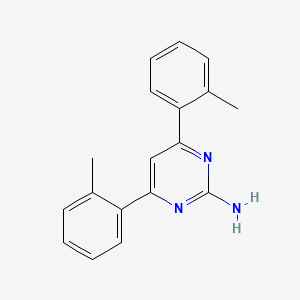
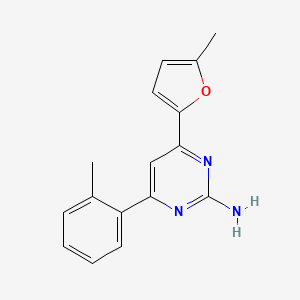
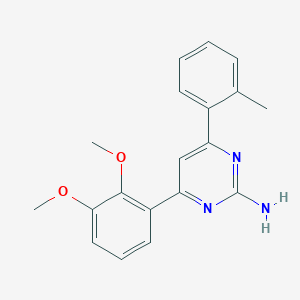
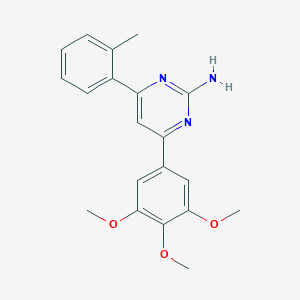
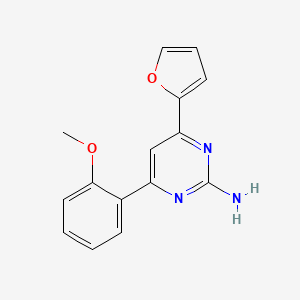

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
